2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS No.:
Cat. No.: VC10644755
Molecular Formula: C18H13N3O
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N3O |
|---|---|
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) |
| Standard InChI Key | ARSMGRZKAYPZMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
Introduction
2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse pharmacological properties and have been widely studied as scaffolds in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core substituted with two phenyl groups at positions 2 and 4. Its molecular framework is characterized by a fused bicyclic system containing both a pyrazole and a pyridine ring.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclization reactions starting from pyrazole derivatives. General synthetic routes include:
-
Cyclization of Pyrazole Precursors: Reacting substituted pyrazoles with aldehydes or ketones under acidic or basic conditions.
-
Electrophilic Cyclization: Using electrophilic agents like iodine to form the fused bicyclic system.
-
Suzuki Coupling Reactions: Introducing substituents such as phenyl groups via palladium-catalyzed cross-coupling.
For 2,4-diphenyl derivatives specifically, phenyl-substituted precursors are employed to ensure selective substitution at the desired positions.
Docking Studies
Studies on related compounds reveal strong binding affinities with biological targets due to the electron-rich nature of the pyrazole ring and the hydrophobic interactions facilitated by phenyl substituents .
Spectroscopic Characterization
Characterization methods typically include:
-
NMR Spectroscopy: Identifies chemical shifts corresponding to aromatic protons and ketone functionalities.
-
Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
-
FTIR Spectroscopy: Detects characteristic ketone (C=O) stretching vibrations around 1700 cm⁻¹.
Biological Activity
While specific data for this compound is scarce, analogs have shown:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume